Cas no 1707568-91-9 (Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate)

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate is a functionalized thiophene derivative with a unique combination of reactive groups, including a chloro, hydroxy, and propynylthio substituent, along with a carboxylate ester. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The presence of multiple reactive sites allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and materials science. The propynylthioether group offers potential for click chemistry applications, while the ester functionality facilitates further derivatization. Its well-defined reactivity profile and stability under controlled conditions make it a valuable building block for research and industrial applications requiring tailored thiophene-based scaffolds.
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate structure
1707568-91-9 structure
商品名:Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
CAS番号:1707568-91-9
MF:C9H7ClO3S2
メガワット:262.733079195023
CID:5702251
PubChem ID:97618210

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 1707568-91-9
    • A907469
    • Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
    • Methyl4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
    • 4-Chloro-3-hydroxy-5-prop-2-ynylsulfanyl-thiophene-2-carboxylic acid methyl ester
    • 2-Thiophenecarboxylic acid, 4-chloro-3-hydroxy-5-(2-propyn-1-ylthio)-, methyl ester
    • インチ: 1S/C9H7ClO3S2/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3
    • InChIKey: FJDZNPAQSPRWPY-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OC)=O)SC(SCC#C)=C(Cl)C=1O

計算された属性

  • せいみつぶんしりょう: 261.953
  • どういたいしつりょう: 261.953
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.52±0.1 g/cm3(Predicted)
  • ふってん: 339.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 7.37±0.20(Predicted)

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A333464-1g
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
1707568-91-9 97%
1g
$580.0 2024-04-23

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate 関連文献

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylateに関する追加情報

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate (CAS No. 1707568-91-9): A Comprehensive Overview

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate, identified by its CAS number 1707568-91-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a thiophene core appended with various functional groups, making it a versatile scaffold for the development of novel therapeutic agents. The structural motif, characterized by a chloro substituent, a hydroxyl group, and an alkyne-thioether linkage, positions this molecule as a promising candidate for further exploration in medicinal chemistry.

The compound's unique structural features have garnered attention from researchers investigating the potential of thiophene derivatives in drug discovery. Thiophenes, known for their stability and biological activity, are widely employed in the synthesis of antiviral, antibacterial, and anticancer agents. The presence of the 4-chloro group enhances the electrophilicity of the ring, facilitating further functionalization through nucleophilic substitution reactions. Additionally, the 3-hydroxy moiety introduces polarity and potential hydrogen bonding capabilities, which can be exploited in designing molecules with enhanced solubility and bioavailability.

The 5-(prop-2-yn-1-ylthio) substituent adds another layer of complexity to the molecule, introducing a propargyl-thioether linkage that can participate in diverse chemical transformations. Propargyl groups are known to engage in Sonogashira coupling reactions, allowing for the introduction of aryl or vinyl groups at the terminal alkyne position. This reactivity makes Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate a valuable intermediate in constructing more complex molecular architectures.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific biological pathways relevant to human health. The thiophene scaffold has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of thiophene have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The combination of the chloro, hydroxyl, and propargyl-thioether groups in Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate suggests potential applications in developing kinase inhibitors or other enzyme-targeted therapies.

Moreover, the compound's structural features make it an attractive candidate for exploring its role in modulating inflammatory pathways. Inflammation is a key factor in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Thiophene derivatives have been reported to exhibit anti-inflammatory properties by interacting with nuclear factor kappa B (NFκB) signaling pathways. The hydroxyl group in Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate could potentially participate in hydrogen bonding interactions with protein targets, influencing their conformation and activity.

The alkyne-thioether moiety has also been implicated in various biological processes beyond its role as a synthetic handle. Thioethers are known to exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Additionally, propargyl-thioethers have been explored for their potential to cross-link proteins or modify lipid membranes, affecting cellular signaling and function. These properties make Methyl 4-chloro-3-hydroxy-5-(proparglyl-thioether)-thiophene derivative a multifaceted compound with potential applications in multiple therapeutic areas.

In conclusion, Methyl 4-chloro -3-hydroxy -5-(prop -2 -yn -1 - ylthio ) - thiophene -2-carboxylate (CAS No. 1707568 -91 -9) represents a promising scaffold for pharmaceutical development due to its unique structural features and diverse reactivity. The combination of electrophilic centers such as the chloro group , nucleophilic sites like the hydroxyl group , and reactive handles such as the propargyl-thioether moiety makes this compound an attractive intermediate for designing novel therapeutic agents . Ongoing research continues to explore its potential applications in drug discovery , particularly in developing inhibitors targeting kinases , modulating inflammatory pathways , and harnessing its antioxidant properties . As our understanding of biological systems advances , compounds like Methyl 4-chloro -3-hydroxy -5-(prop -2 -yn -1 - ylthio ) - thiophene -2-carboxylate are poised to play significant roles in addressing some of today's most pressing health challenges .

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Amadis Chemical Company Limited
(CAS:1707568-91-9)Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
A907469
清らかである:99%
はかる:1g
価格 ($):522.0